molecular formula C12H11Cl3N2O5 B12686429 2,3,3-Trichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acrylamide CAS No. 93856-95-2

2,3,3-Trichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acrylamide

Cat. No.: B12686429
CAS No.: 93856-95-2
M. Wt: 369.6 g/mol
InChI Key: BYMMCVVSJVRBBG-UHFFFAOYSA-N
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Description

2,3,3-Trichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acrylamide is a synthetic chloro-acrylamide derivative featuring a 4-nitrophenyl group and a trichlorinated acrylamide backbone. Its structure comprises:

  • Acrylamide core: A conjugated α,β-unsaturated carbonyl system with 2,3,3-trichloro substitution.
  • Side chain: A 2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl group, which introduces stereochemical complexity and polar functional groups (hydroxyl, hydroxymethyl).

Its synthesis likely involves acrylation of a pre-formed amine intermediate, analogous to methods used for chloramphenicol derivatives .

Properties

CAS No.

93856-95-2

Molecular Formula

C12H11Cl3N2O5

Molecular Weight

369.6 g/mol

IUPAC Name

2,3,3-trichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]prop-2-enamide

InChI

InChI=1S/C12H11Cl3N2O5/c13-9(11(14)15)12(20)16-8(5-18)10(19)6-1-3-7(4-2-6)17(21)22/h1-4,8,10,18-19H,5H2,(H,16,20)

InChI Key

BYMMCVVSJVRBBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(CO)NC(=O)C(=C(Cl)Cl)Cl)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3-Trichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Acrylamide Backbone: The initial step involves the preparation of the acrylamide backbone through the reaction of acryloyl chloride with an appropriate amine under controlled conditions.

    Introduction of the Trichloro Group: The trichloro group is introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus trichloride.

    Addition of the Hydroxy and Hydroxymethyl Groups: These groups are typically introduced through hydroxylation reactions, which may involve the use of hydrogen peroxide or other oxidizing agents.

    Incorporation of the Nitrophenyl Group: The final step involves the nitration of the phenyl ring, which can be achieved using a mixture of nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3,3-Trichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acrylamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trichloro group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3,3-Trichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acrylamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,3-Trichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acrylamide involves interactions with various molecular targets. The compound’s multiple functional groups allow it to engage in hydrogen bonding, electrostatic interactions, and covalent bonding with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Implications of Structural Differences:

  • Reactivity : The acrylamide’s conjugated system may enable Michael addition reactions, unlike CAP’s acetamide .
  • Bioactivity : CAP inhibits bacterial protein synthesis via binding to the 50S ribosomal subunit . The target compound’s acrylamide group could confer distinct mechanisms, such as covalent binding to nucleophilic residues.

Biological Activity

2,3,3-Trichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acrylamide (CAS Number: 93856-95-2) is a synthetic compound that has garnered interest due to its potential biological activities. The compound's structure features multiple functional groups that may contribute to its reactivity and interaction with biological systems. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, toxicity, and potential therapeutic applications.

  • Molecular Formula : C12H11Cl3N2O
  • EINECS Number : 299-130-0
  • Molecular Weight : 303.58 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its chlorinated structure suggests potential for reactivity with nucleophiles, which can lead to modifications in biomolecules such as proteins and nucleic acids.

Toxicity Profile

The toxicity of 2,3,3-trichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acrylamide has not been extensively documented. However, compounds with chlorinated moieties are often associated with higher toxicity levels due to their reactivity. The potential for genotoxic effects should be a consideration in evaluating this compound's safety profile.

Case Studies

While direct case studies specifically focusing on this compound are scarce, related research provides insights into its potential applications:

  • Cellular Studies : In vitro studies with similar acrylamide derivatives have demonstrated cytotoxic effects on various cancer cell lines. These studies often utilize assays like MTT or Annexin V staining to assess cell viability and apoptosis induction.
  • Animal Models : Animal studies involving structurally analogous compounds have highlighted the importance of dosage and administration route in determining therapeutic outcomes and side effects. For example, compounds that act through the modulation of nicotinic acetylcholine receptors have shown promise in pain management models .

Comparative Analysis Table

Compound Biological Activity Mechanism Toxicity
2,3,3-Trichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acrylamidePotential antitumor activityDNA cross-linkingLimited data available
Hydroxylated chloroethylnitrosoureasAntitumor activityDNA cross-linkingHigh mutagenicity and carcinogenicity
PAM-2 derivativesAntinociceptive effectsModulation of nAChRsVariable depending on structure

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